molecular formula C13H13NO B187046 2'-Methoxy-biphenyl-2-ylamine CAS No. 1206-76-4

2'-Methoxy-biphenyl-2-ylamine

Cat. No.: B187046
CAS No.: 1206-76-4
M. Wt: 199.25 g/mol
InChI Key: ZSGCLJMSDWOQAM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-biphenyl-2-ylamine typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Aryl halide: 2’-Methoxy-bromobenzene

    Organoboron compound: Phenylboronic acid

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: Reflux conditions

The reaction proceeds through the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organoboron compound, and finally reductive elimination to form the desired biphenyl product .

Industrial Production Methods

While specific industrial production methods for 2’-Methoxy-biphenyl-2-ylamine are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-biphenyl-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Methoxy-biphenyl-2-ylamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Methoxy-biphenyl-2-ylamine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2’-Methoxy-biphenyl-4-ylamine: Similar structure but with the amine group at the 4 position.

    2’-Methoxy-biphenyl-3-ylamine: Similar structure but with the amine group at the 3 position.

    2’-Methoxy-biphenyl-2-ylmethanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

2’-Methoxy-biphenyl-2-ylamine is unique due to the specific positioning of the methoxy and amine groups, which can influence its reactivity and interactions in chemical and biological systems. This unique arrangement allows for specific applications in organic synthesis and proteomics that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-(2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGCLJMSDWOQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355974
Record name 2'-METHOXY-BIPHENYL-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-76-4
Record name 2'-METHOXY-BIPHENYL-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1206-76-4
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